molecular formula C6H6N4 B1521142 2-(Azidomethyl)pyridine CAS No. 609770-35-6

2-(Azidomethyl)pyridine

Cat. No.: B1521142
CAS No.: 609770-35-6
M. Wt: 134.14 g/mol
InChI Key: CETSXNCIBVRWEC-UHFFFAOYSA-N
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Description

2-(Azidomethyl)pyridine is an organoazide compound characterized by a pyridine ring substituted with an azidomethyl (-CH2N3) group at the 2-position. This structure confers unique reactivity, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the pyridine moiety acts as a chelating agent for Cu(I), accelerating reaction kinetics . Its applications span synthetic chemistry (e.g., triazole synthesis), coordination chemistry (ligand design), and bioorthogonal labeling .

Scientific Research Applications

2-(Azidomethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

  • Medicine: It is explored for its potential use in drug discovery and development.

  • Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Azidomethyl)pyridine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the introduction of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Azides

Benzene-Based Azidomethyl Compounds

Compounds like 1-(azidomethyl)benzene and its halogenated derivatives (e.g., 1-(azidomethyl)-4-fluorobenzene) are structurally analogous but lack the pyridine ring. Key differences include:

  • Reactivity in CuAAC : Benzene-based azides exhibit slower CuAAC kinetics due to the absence of a Cu(I)-chelating group. For example, 1-(azidomethyl)benzene derivatives require conventional click chemistry conditions (e.g., sodium ascorbate, CuSO4) without intrinsic acceleration .
  • Applications : These azides are widely used in triazole synthesis for corrosion inhibitors and pyrimidine derivatives . In contrast, 2-(azidomethyl)pyridine’s chelation capability makes it preferred for rapid bioconjugation and protein labeling .

Table 1: Comparison of Azidomethylpyridine and Benzene-Based Azides

Property This compound 1-(Azidomethyl)benzene Derivatives
CuAAC Acceleration 4–6× faster (Cu chelation) No intrinsic acceleration
Key Applications Bioconjugation, ligand design Corrosion inhibitors, triazoles
Yield in Triazole Synthesis High (e.g., 73–86% ) Moderate (67–81% )

Azidomethyl Arylselenides

Compounds like 4-phenyl-1-(phenylselanylmethyl)-1,2,3-triazole (Se-TZ,41) incorporate selenium, enabling antioxidant activity in biological systems .

  • Functional Differences : The selenium atom in azidomethyl arylselenides facilitates radical scavenging, enhancing antioxidant effects in C. elegans models .
  • Synthetic Routes : These compounds are synthesized via CuAAC but require additional steps to introduce selenium, unlike this compound, which is directly used in click chemistry .

Pyridine Derivatives with Alternative Substituents

Examples include 2-amino-4-methylpyridine and 2-(2-aminoethyl)pyridine, which replace the azidomethyl group with amino or ethylamine groups .

  • Reactivity: Amino groups enable hydrogen bonding and coordination but lack the azide’s cycloaddition capability. For instance, 2-amino-4-methylpyridine derivatives are nitric oxide synthase inhibitors .

Reactivity and Mechanistic Advantages in CuAAC

The pyridine ring in this compound chelates Cu(I), stabilizing the dinuclear copper intermediate in CuAAC (Scheme 1A ). This mechanism accelerates reaction rates 4–6× compared to non-chelating azides like 1-(azidomethyl)benzene . For example:

  • Labeling Efficiency : Ting et al. demonstrated its use in site-specific labeling of membrane proteins and RNA with Alexa Fluor 647, achieving high specificity .
  • Green Chemistry : While 1-(azidomethyl)-4-halobenzene derivatives are synthesized using PEG-600 in eco-friendly protocols , this compound’s superior reactivity reduces catalyst loading and reaction time.

Biological Activity

2-(Azidomethyl)pyridine is a compound with significant potential in various biological applications, particularly due to its unique azido group. This article explores its biological activity, including biochemical properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C6_6H6_6N4_4
  • Molecular Weight : 134.14 g/mol
  • IUPAC Name : this compound

The azido group in this compound enhances its reactivity, making it a valuable scaffold for further derivatization and exploration of biological activity.

The azido group can participate in various biochemical reactions, particularly in the formation of triazole rings through "click chemistry" reactions. This property is critical for bioconjugation techniques used to label biomolecules, which can facilitate drug discovery and development.

  • Bioconjugation : The azido group is utilized in bioconjugation strategies, allowing for the selective labeling of biomolecules. This is particularly useful in the development of targeted therapies and diagnostics .
  • Inhibition of Pathways : Compounds related to this compound have been shown to inhibit key signaling pathways such as the PI3K-AKT-mTOR pathway, which plays a crucial role in cell growth and survival. This inhibition can lead to reduced growth of various pathogens and cancer cells.
  • RNA Modifications : Research indicates that the azido group can be effectively incorporated into RNA molecules, enhancing their stability and functionality. Modified RNAs exhibit gene silencing capabilities comparable to unmodified counterparts, indicating potential applications in RNA interference technologies .

1. Bioconjugation Techniques

A study demonstrated that this compound could be used effectively in postsynthetic modification (PSM) reactions with metal-organic frameworks (MOFs). The azido group facilitated the formation of triazole linkages, showcasing its utility in creating functionalized materials for drug delivery systems .

2. Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, which includes compounds like this compound, exhibit significant activity against multidrug-resistant strains of tuberculosis (MDR-TB). The mechanism involves inhibition of essential metabolic pathways in the bacteria.

3. RNA Interference

In a systematic study on modified small interfering RNAs (siRNAs), the incorporation of azido groups led to enhanced nuclease resistance and improved delivery properties when conjugated with hydrophobic tags. This suggests that this compound could play a role in developing more effective siRNA-based therapies .

Applications in Drug Discovery

The compound is being explored for its potential as a bioorthogonal reagent due to its reactivity with various nucleophiles, which can be harnessed for developing new pharmaceuticals. Its ability to participate in click reactions makes it a versatile intermediate in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(azidomethyl)pyridine, and how is the product characterized?

  • Synthesis : A common method involves nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. For example, 3-(azidomethyl)pyridine was synthesized from 3-(chloromethyl)pyridine with a 38% yield after purification via flash chromatography .
  • Characterization : 1H^1\text{H} NMR is critical for structural confirmation. For this compound, key signals include δ 4.49 ppm (s, 2H, CH₂-N₃) and aromatic protons at δ 8.60–7.25 ppm, consistent with literature . IR spectroscopy can confirm the azide stretch (~2100 cm⁻¹).

Q. What safety protocols are essential when handling this compound in the lab?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential toxicity and explosive risks of organic azides.
  • Store separately from reducing agents and acids to prevent unintended reactions .
    • Waste Disposal : Collect azide-containing waste in dedicated containers and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors influence regioselectivity?

  • Mechanistic Insight : The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes, catalyzed by Cu(I), to form 1,4-disubstituted triazoles.
  • Optimization : Ligand choice (e.g., TBTA), solvent (t-BuOH/H₂O), and catalyst loading (1–5 mol%) enhance reaction efficiency (>95% conversion). Steric effects from the pyridine ring may slightly alter regioselectivity compared to simpler azides .

Q. What are the applications of this compound in coordination chemistry and catalysis?

  • Coordination Chemistry : The pyridine nitrogen and azide group can act as ligands for transition metals (e.g., Cu, Cd). For example, Cd(II) complexes with pyridine-derived ligands show unique photoluminescence properties .
  • Catalysis : Azidomethylpyridine derivatives serve as precursors for triazole-based ligands, which are effective in asymmetric catalysis and nanoparticle stabilization .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in 1H^1\text{H} NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR. For example, 3-(azidomethyl)pyridine’s 1H^1\text{H} NMR in CDCl₃ (δ 4.40 ppm, CH₂-N₃) aligns with published data after rigorous purification .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the molecule’s HOMO-LUMO gap, electrostatic potential, and azide group reactivity. Similar studies on aminoimidazodipyridines revealed charge transfer interactions relevant to photophysical applications .

Q. What mechanistic insights guide the reduction of this compound to its amine derivative?

  • Staudinger Reduction : Using triphenylphosphine (PPh₃) in THF/H₂O converts the azide to 2-(aminomethyl)pyridine. Catalytic methods (e.g., Zn/NH₄Cl) offer greener alternatives. For 3-(azidomethyl)pyridine, this reduction achieved >99% yield under mild conditions .

Properties

IUPAC Name

2-(azidomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSXNCIBVRWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672499
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609770-35-6
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Azidomethyl)pyridine
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2-(Azidomethyl)pyridine
2-(Azidomethyl)pyridine

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